molecular formula C17H14Cl2O2 B6346523 (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 1354941-80-2

(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346523
CAS No.: 1354941-80-2
M. Wt: 321.2 g/mol
InChI Key: FBSDAJJQTISDDZ-CSKARUKUSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3,4-dichlorophenyl group at the carbonyl terminus and a 2-ethoxyphenyl substituent at the propenone chain (Fig. 1). The compound’s molecular formula is C₁₆H₁₂Cl₂O, with a molar mass of 291.17 g/mol . Chalcones of this type are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between ketones and aldehydes.

These substituents influence the compound’s crystallographic, spectroscopic, and biological behavior.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)8-10-16(20)13-7-9-14(18)15(19)11-13/h3-11H,2H2,1H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSDAJJQTISDDZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H14Cl2O2
  • Molecular Weight : 307.19 g/mol
  • CAS Number : 113093-57-5

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be in the low micromolar range, demonstrating significant antibacterial activity .

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has shown promise in inhibiting the proliferation of cancer cell lines such as MDA-MB-468 and HeLa. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase. In vitro studies demonstrated an IC50 value of approximately 15 µM against MDA-MB-468 cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests a potential role in managing inflammatory diseases .

The biological activity of (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be attributed to its ability to modulate various signaling pathways:

  • NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory markers.
  • Apoptotic Pathways : It promotes apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Regulation : The compound induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6 .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several chalcone derivatives, including (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. The results indicated that this compound displayed significant inhibitory activity against both gram-positive and gram-negative bacteria with MIC values ranging from 4 to 16 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer properties, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one was tested against various cancer cell lines. The study reported that it effectively inhibited cell growth with an IC50 value of 15 µM for MDA-MB-468 cells.

Cell LineIC50 (µM)
MDA-MB-46815
HeLa20
A54925

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that compounds similar to (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one exhibit anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the presence of the dichlorophenyl moiety is often associated with enhanced cytotoxicity against tumor cells due to its ability to interact with cellular targets involved in cell proliferation and survival.

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Applications in Medicinal Chemistry

Drug Development
The unique structure of (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one makes it a valuable scaffold for drug design. Researchers are exploring derivatives of this compound to enhance its pharmacological profiles, aiming to improve potency and selectivity against specific targets in cancer therapy and infectious diseases.

Pharmacokinetics Studies
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics to assess its viability as a drug candidate.

Applications in Materials Science

Polymeric Materials
Due to its unique chemical structure, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be utilized in the synthesis of novel polymeric materials. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties for applications in coatings, adhesives, and composites.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of derivatives based on (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers evaluated the compound's effectiveness against common bacterial strains. The findings revealed that it exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Notable Properties References
Target Compound R₁: 3,4-Cl₂; R₂: 2-OEt 291.17 High molar mass; ethoxy group enhances solubility in polar solvents
(2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one R₁: 3,4-Cl₂; R₂: 2-Me 275.17 Lower polarity due to methyl group; reduced solubility in water
(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one R₁: 3,4-Cl₂; R₂: 5-Me-thiophene 297.19 Thiophene ring introduces π-conjugation; potential for enhanced UV absorption
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one R₁: 3,4-(OMe)₂; R₂: 4-OH 284.30 Methoxy and hydroxy groups increase hydrogen-bonding capacity
TICDIT (3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one) R₁: 3,4-(OMe)₂; R₂: 4-Cl 318.75 Dual electron-donating (OMe) and withdrawing (Cl) groups; antifungal activity
VIDDIW (3-(2,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one) R₁: 3,4-(OMe)₂; R₂: 2,4-Cl₂ 353.20 Enhanced lipophilicity due to additional Cl; used in crystallography studies
Key Observations:
  • Electron-withdrawing vs.
  • Steric effects : Bulky substituents like 2-ethoxyphenyl or thiophene influence molecular packing in crystals, as seen in Hirshfeld surface analyses .

Spectroscopic and Crystallographic Comparisons

UV-Vis and NMR Spectroscopy
  • UV-Vis Absorption: Chalcones with electron-donating groups (e.g., 3,4-dimethoxyphenyl) exhibit bathochromic shifts due to extended conjugation. For example, (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one shows λmax at ~350 nm . In contrast, the target compound’s 2-ethoxy group may cause a moderate redshift compared to non-polar substituents (e.g., methyl) .
  • <sup>1</sup>H NMR : The α,β-unsaturated ketone protons typically resonate at δ 7.3–8.2 ppm. For instance, (E)-1-(3,4-dimethoxyphenyl)-3-(1-methylindol-2-yl)prop-2-en-1-one exhibits vinyl proton signals at δ 7.8–8.1 ppm . The target compound’s ethoxy group (–OCH₂CH₃) would show characteristic triplets near δ 1.4 (CH₃) and δ 4.1 (CH₂) .
Crystallographic Data
  • Bond Lengths and Angles : The C=O bond length in the target compound is expected to align with related chalcones (~1.22 Å), while the C=C bond length ranges between 1.45–1.48 Å .
  • Dihedral Angles : Substituents influence the torsion angle between aromatic rings. For example, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one has a dihedral angle of 7.14°–56.26°, whereas bulkier groups (e.g., 2-ethoxy) may increase this angle .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between substituted acetophenones and aromatic aldehydes. For example, 3,4-dichloroacetophenone reacts with 2-ethoxybenzaldehyde in ethanol or methanol under reflux, using NaOH or KOH as a catalyst. The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone (chalcone). Purification is typically achieved via recrystallization or column chromatography .

Q. How is the compound structurally characterized in academic research?

Key characterization techniques include:

  • Spectroscopy : IR (to confirm carbonyl stretch ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify E-configuration via coupling constants J = 12–16 Hz for trans-vinylic protons), and UV-Vis (to analyze π→π* transitions).
  • X-ray crystallography : Single-crystal XRD confirms the E-configuration and provides bond lengths/angles (e.g., C=O bond ~1.22 Å, C=C bond ~1.45 Å). Crystallographic data are deposited in repositories like CCDC (e.g., CCDC 1988019 for analogous structures) .

Q. What preliminary biological activities are reported for this compound?

Chalcone derivatives, including this compound, exhibit moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Testing involves agar diffusion or broth microdilution assays, with MIC (Minimum Inhibitory Concentration) values typically ranging from 50–200 µg/mL. Activity correlates with substituent electronegativity and planarity of the aromatic systems .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO energy gaps (ΔE ≈ 4–5 eV), indicating moderate kinetic stability.
  • Global reactivity descriptors : Electrophilicity index (ω ≈ 1.5–2.0 eV) and chemical potential (μ ≈ -4 eV) suggest nucleophilic attack susceptibility.
  • Charge distribution : Electron-withdrawing Cl groups on the 3,4-dichlorophenyl ring enhance electrophilic character at the carbonyl carbon. These results align with experimental UV-Vis λmax (e.g., ~350 nm) and XRD bond parameters .

Q. What strategies resolve discrepancies between experimental and computational data in structural studies?

Discrepancies in bond lengths/angles (e.g., C=O DFT vs. XRD) arise from:

  • Solvent effects : Gas-phase DFT calculations vs. solid-state XRD.
  • Approximations : Basis set limitations in DFT. Mitigation includes:
  • Using Polarizable Continuum Models (PCM) for solvent correction.
  • Cross-validating with spectroscopic data (e.g., IR carbonyl stretches) .

Q. How can stereoselectivity in synthesis be optimized for this chalcone?

Reaction optimization :

  • Catalyst choice : Use phase-transfer catalysts (e.g., TBAB) to enhance enolate formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve yield (70–85%) compared to ethanol (50–60%).
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like keto-enol tautomerization .

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